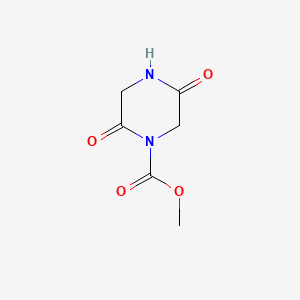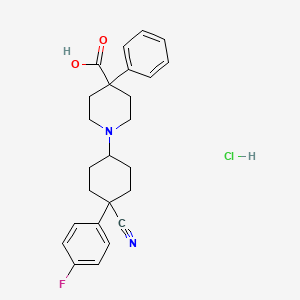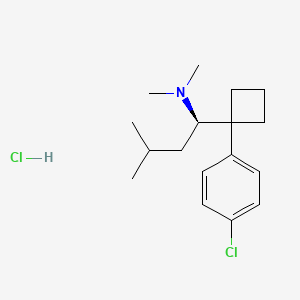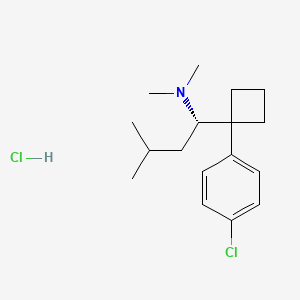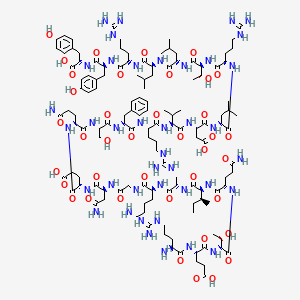
MHC Class I-Derived Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MHC Class I-Derived Peptides are short peptides typically ranging from 8 to 11 amino acids in length. These peptides are presented on the surface of cells by Major Histocompatibility Complex Class I molecules. The primary function of these peptides is to enable the immune system, particularly CD8+ T cells, to recognize and eliminate cells that are infected with viruses or have become cancerous .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MHC Class I-Derived Peptides involves the synthesis of peptides that can bind to MHC Class I molecules. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods: In an industrial setting, the production of MHC Class I-Derived Peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure their purity and quality .
Chemical Reactions Analysis
Types of Reactions: MHC Class I-Derived Peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is used as a reducing agent.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt are used in SPPS.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides. These modified peptides can be used to study the effects of specific chemical modifications on peptide-MHC binding and T cell recognition .
Scientific Research Applications
MHC Class I-Derived Peptides have a wide range of scientific research applications, including:
Immunotherapy: These peptides are used in the development of personalized cancer vaccines.
Vaccine Development: MHC Class I-Derived Peptides are used in the development of vaccines against infectious diseases.
Autoimmunity Research: These peptides are used to study autoimmune diseases, where the immune system mistakenly targets self-peptides presented by MHC Class I molecules.
Drug Development: MHC Class I-Derived Peptides are used in drug development to identify and validate new therapeutic targets.
Mechanism of Action
The mechanism of action of MHC Class I-Derived Peptides involves their presentation on the surface of cells by MHC Class I molecules. These peptides are typically derived from intracellular proteins that are degraded by the proteasome. The resulting peptides are transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP), where they bind to MHC Class I molecules. The peptide-MHC complex is then transported to the cell surface, where it can be recognized by CD8+ T cells. This recognition triggers an immune response, leading to the elimination of infected or cancerous cells .
Comparison with Similar Compounds
MHC Class I-Derived Peptides can be compared with other similar compounds, such as:
MHC Class II-Derived Peptides: These peptides are presented by MHC Class II molecules and are typically longer (13-25 amino acids).
Non-Classical MHC I-Derived Peptides: These peptides are presented by non-classical MHC I molecules, such as HLA-E and HLA-G, and can modulate immune responses by interacting with natural killer (NK) cells.
Uniqueness: MHC Class I-Derived Peptides are unique in their ability to present intracellular antigens to CD8+ T cells, enabling the immune system to detect and eliminate cells that are infected with viruses or have become cancerous. This makes them a critical component of the cellular immune response .
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H210N40O39/c1-14-66(10)101(168-112(194)81(40-44-94(134)177)158-124(206)102(68(12)172)170-113(195)83(42-46-98(182)183)152-105(187)75(132)26-20-48-144-127(136)137)123(205)149-67(11)104(186)151-76(27-18-19-47-131)106(188)148-60-96(179)150-89(58-95(135)178)119(201)157-82(41-45-97(180)181)108(190)156-80(39-43-93(133)176)109(191)166-92(61-171)121(203)162-87(55-70-24-16-15-17-25-70)117(199)155-78(29-22-50-146-129(140)141)110(192)167-100(65(8)9)122(204)164-90(59-99(184)185)120(202)160-85(53-63(4)5)115(197)154-79(30-23-51-147-130(142)143)111(193)169-103(69(13)173)125(207)163-86(54-64(6)7)116(198)159-84(52-62(2)3)114(196)153-77(28-21-49-145-128(138)139)107(189)161-88(56-71-31-35-73(174)36-32-71)118(200)165-91(126(208)209)57-72-33-37-74(175)38-34-72/h15-17,24-25,31-38,62-69,75-92,100-103,171-175H,14,18-23,26-30,39-61,131-132H2,1-13H3,(H2,133,176)(H2,134,177)(H2,135,178)(H,148,188)(H,149,205)(H,150,179)(H,151,186)(H,152,187)(H,153,196)(H,154,197)(H,155,199)(H,156,190)(H,157,201)(H,158,206)(H,159,198)(H,160,202)(H,161,189)(H,162,203)(H,163,207)(H,164,204)(H,165,200)(H,166,191)(H,167,192)(H,168,194)(H,169,193)(H,170,195)(H,180,181)(H,182,183)(H,184,185)(H,208,209)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-,103-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWILQHGJHOLET-YUUXQHAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H210N40O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2957.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
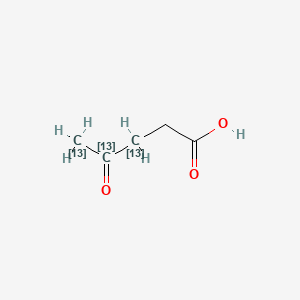

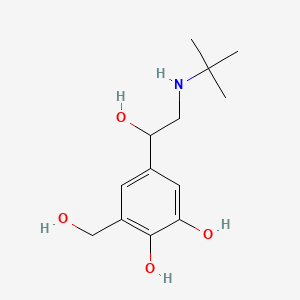
![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B586386.png)
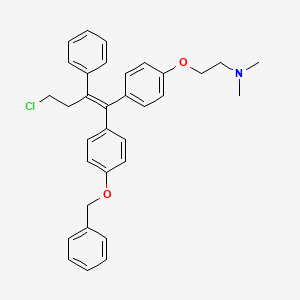
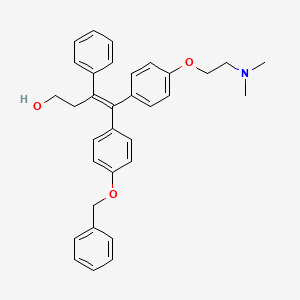
![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)
